molecular formula C14H16N2O2S B13882382 N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

Cat. No.: B13882382
M. Wt: 276.36 g/mol
InChI Key: DWPPAZRYULEWRQ-UHFFFAOYSA-N
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Description

N-[3-(Dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide is a sulfur-containing heterocyclic compound featuring a thiochromen-4-one core. Key structural attributes include:

  • 3-(Dimethylaminomethylidene) substituent: A conjugated enamine group that may enhance electron delocalization and influence binding interactions.
  • 6-Acetamide group: A polar substituent that could modulate solubility and target affinity.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

InChI

InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-5-13-12(6-11)14(18)10(8-19-13)7-16(2)3/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

DWPPAZRYULEWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide typically involves the reaction of 3-(dimethylaminomethylidene)-4-oxothiochromen-6-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Compounds with substituted nucleophiles replacing the dimethylamino group

Scientific Research Applications

N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular signaling pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogs from the evidence, highlighting structural and functional differences:

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications
N-[3-(Dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide Thiochromen-4-one 3-(Dimethylaminomethylidene), 6-acetamide Not detailed in evidence Hypothetical: Enzyme inhibition, antimicrobial
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl High-purity synthesis for polymers Polyimide monomer synthesis
N-(2-Substituted-thiazolidin-3-yl)-2-(coumarin-7-yloxy)acetamides Thiazolidinone + coumarin Arylidene groups, acetamide Reflux with mercaptoacetic acid/ZnCl₂ Antimicrobial, anti-inflammatory
Tetrahydrocarbazole-acetamide derivatives Tetrahydrocarbazole Acetamide at phenyl, halogen/methyl Carbazole cyclization, spectral characterization Anticancer, CNS-targeted therapies

Key Comparative Insights

Core Structure and Electronic Properties
  • Thiochromen-4-one vs. The dimethylaminomethylidene group at position 3 introduces electron-withdrawing effects, contrasting with the electron-deficient 3-chloro substituent in phthalimide.
  • Thiazolidinone-Coumarin Hybrids : These compounds combine a five-membered thiazolidinone ring with a coumarin scaffold. The acetamide is part of the thiazolidinone side chain, unlike the direct 6-position substitution in the target compound. Sulfur in thiazolidinone may enhance hydrogen bonding, whereas sulfur in thiochromen could favor π-π stacking.
Substituent Effects on Bioactivity
  • The latter’s positioning at the 6-position may optimize interactions with hydrophobic pockets in target proteins.
  • Halogen vs. Dimethylaminomethylidene: Chlorine in phthalimide derivatives and halogens in carbazoles contribute to steric and electronic effects distinct from the dimethylaminomethylidene group, which may act as a hydrogen-bond acceptor or participate in charge-transfer interactions.

Hypothetical Pharmacological Implications

  • Antimicrobial Potential: Thiazolidinone-coumarin hybrids exhibit antimicrobial activity, suggesting that the thiochromen-acetamide structure could target similar pathways (e.g., bacterial enzyme inhibition).
  • Cancer Research Relevance : The microculture tetrazolium assay is a validated tool for cytotoxicity screening. If the target compound shares structural motifs with carbazole derivatives , it might be evaluated for antiproliferative effects using this method.

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